2-(5-Methylpyridin-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique structure combining pyridine, phenyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-amino acid ester and an aldehyde.
Introduction of the Phenyl and Pyridine Groups: These groups can be introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Formation of the Chromeno Moiety: This step involves the cyclization of a suitable precursor, often through an intramolecular reaction facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, palladium catalysts, and suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H-PYRROLE-3,9-DIONE: A structurally similar compound lacking the chromeno moiety.
2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: A compound with a similar structure but different substitution patterns.
Uniqueness
The uniqueness of 2-(5-METHYLPYRIDIN-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of pyridine, phenyl, and chromeno-pyrrole moieties, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C29H20N2O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H20N2O4/c1-18-14-15-24(30-17-18)31-26(19-8-7-11-21(16-19)34-20-9-3-2-4-10-20)25-27(32)22-12-5-6-13-23(22)35-28(25)29(31)33/h2-17,26H,1H3 |
InChI Key |
LRURJDVBCFMMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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